N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O3 and its molecular weight is 454.96. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that analogs containing structural elements similar to the specified compound have been synthesized and evaluated for their antimicrobial effectiveness. For instance, a series of N-aryl substituted phenyl acetamide analogs were tested for their antimicrobial activities, revealing significant activity against various pathogenic microorganisms (G. Kumar et al., 2019). Another study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which showed promising antibacterial and antifungal activities (B. Debnath & S. Ganguly, 2015).
Anticancer Activity
Compounds with structural features similar to N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been explored for their potential anticancer activities. A notable study synthesized new analogs and evaluated their anticancer activity, identifying compounds with significant inhibition activity against cancer cell lines (G. Kumar et al., 2019).
Anti-Inflammatory and Analgesic Activities
The synthesis of novel compounds with potential anti-inflammatory and analgesic activities has been a key focus. For example, quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing compounds with potent effects compared to standard drugs (V. Alagarsamy et al., 2015).
Enzyme Inhibition
Compounds structurally related to the given chemical have been studied for their enzyme inhibitory properties, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like Alzheimer's disease. A study on 1,2,4-triazole derivatives showed moderate to good activities against these enzymes, highlighting the potential for therapeutic application (N. Riaz et al., 2020).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-4-5-17(12-16(15)2)22-23(31)28-24(27-22)8-10-29(11-9-24)14-21(30)26-18-6-7-20(32-3)19(25)13-18/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNDUPVZYMRZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)OC)Cl)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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